2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
Description
This compound features a triazolo[1,5-c]quinazolin core substituted with methoxy groups at positions 8 and 9, a 4-nitrophenyl group at position 2, and a sulfanyl-linked acetamide moiety attached to a 3-methoxyphenyl group. The sulfanyl-acetamide chain may enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O6S/c1-36-18-6-4-5-16(11-18)27-23(33)14-39-26-28-20-13-22(38-3)21(37-2)12-19(20)25-29-24(30-31(25)26)15-7-9-17(10-8-15)32(34)35/h4-13H,14H2,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFPZQVNNQMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core, followed by the introduction of the nitrophenyl and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 2-{[8,9-Dimethoxy-2-(4-Nitrophenyl)-[1,2,4]Triazolo[1,5-c]Quinazolin-5-Yl]Sulfanyl}-N-(2-Ethoxyphenyl)Acetamide This analogue (RN: 902594-42-7) differs only in the substitution of the acetamide’s terminal aromatic group (2-ethoxyphenyl vs. 3-methoxyphenyl). Such minor changes are critical in optimizing receptor affinity, as demonstrated in adenosine receptor ligands where substituent positioning affects G-protein coupling .
Triazole-Substituted Quinazolinones
- 2-(4-((1-Phenyl-1H-1,2,3-Triazole-4-Yl)Methoxy)Phenyl)Quinazolin-4(3H)-One Synthesized by Thummala et al., this compound replaces the triazoloquinazoline core with a quinazolinone scaffold linked to a 1,2,3-triazole. The quinazolinone core introduces a ketone group, altering hydrogen-bonding capacity and electronic properties. The 1-phenyltriazole substituent may enhance π-π stacking interactions, a feature absent in the target compound. Such structural variations could lead to divergent biological activities, such as anticancer or antimicrobial effects .
Dioxo-Quinazoline Derivatives
- N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-Yl)Acetamide This anticonvulsant candidate features a dioxo-quinazoline core and a dichlorophenylmethyl group. In contrast, the target compound’s nitro group and methoxy substituents suggest a different target profile, possibly adenosine or kinase-related pathways .
Molecular Descriptors and QSAR Considerations
The triazoloquinazoline core’s planarity and fused heterocycles contribute to distinct van der Waals interactions compared to quinazolinones or dioxo-quinazolines. Key differences include:
- Hydrogen-Bonding Capacity: The sulfanyl-acetamide chain in the target compound provides hydrogen-bond donors/acceptors absent in analogues with simpler alkyl chains.
| Parameter | Target Compound | 2-Ethoxyphenyl Analogue | Triazole-Quinazolinone | Dioxo-Quinazoline |
|---|---|---|---|---|
| Core Structure | Triazoloquinazoline | Triazoloquinazoline | Quinazolinone | Dioxo-quinazoline |
| Key Substituents | 4-Nitrophenyl, 3-Methoxyphenyl | 4-Nitrophenyl, 2-Ethoxyphenyl | 1-Phenyltriazole | 2,4-Dichlorophenyl |
| Lipophilicity (LogP)* | Moderate | High | Moderate-High | High |
| H-Bond Donors/Acceptors | 4/8 | 4/8 | 3/6 | 3/5 |
*Predicted based on substituent contributions .
Biological Activity
The compound 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE is a member of the triazoloquinazoline family, which has been noted for its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₂₅H₂₃N₅O₅S
- Molecular Weight : 501.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It has the potential to intercalate into DNA strands, disrupting replication and transcription processes.
- Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several human cancer cell lines:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Case Study Results
A study conducted on synthesized triazoloquinazoline derivatives demonstrated the following IC50 values for the compound :
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 | 29.47 |
| MCF-7 | Moderate Activity |
| PC3 | Moderate Activity |
| HCT-116 | 17.35 |
The results indicated that the compound exhibited moderate cytotoxicity across various cancer cell lines, particularly showing significant activity against colorectal carcinoma cells with an IC50 value of 17.35 µM .
Comparative Analysis with Related Compounds
In comparison to other triazoloquinazoline derivatives:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 15.00 | HCT-116 |
| Compound B | 25.00 | HePG-2 |
| Compound C | 30.00 | MCF-7 |
| This Compound | 17.35 | HCT-116 |
This table highlights that while some derivatives show lower IC50 values indicating higher potency, this compound still demonstrates promising activity worthy of further investigation.
Q & A
Q. What are the critical structural features of this compound that influence its biological activity?
The compound's activity is dictated by its triazolo[1,5-c]quinazoline core, substituted with 8,9-dimethoxy groups (enhancing lipophilicity and bioavailability) and a 4-nitrophenyl moiety (electron-withdrawing group affecting receptor binding). The thioacetamide linker and 3-methoxyphenyl group further modulate solubility and target interactions. Structural analogs in and show that methoxy and nitro groups significantly influence bioactivity through steric and electronic effects. For example, substitution patterns on similar triazoloquinazolines correlate with enhanced binding to GABAergic targets or kinase inhibition .
Q. What methodologies are recommended for synthesizing this compound and verifying its purity?
A multi-step synthesis is typically required, starting with the preparation of the triazoloquinazoline core via cyclocondensation of substituted quinazoline precursors, followed by sulfanyl-acetamide coupling. Key steps include:
- Cyclocondensation : Use of ammonium persulfate (APS) or similar oxidizing agents under controlled temperature (see for analogous polymerization strategies).
- Sulfanyl linkage : Thiol-alkylation reactions with N-(3-methoxyphenyl)acetamide derivatives.
- Purification : Column chromatography (e.g., SiO₂ with cyclohexane:EtOAC gradients) and recrystallization, as described in .
- Characterization : ¹H/¹³C NMR, LC-MS (e.g., m/z analysis as in ), and elemental analysis to confirm purity (>95%) .
Q. How can researchers assess the compound’s preliminary biological activity?
Begin with in vitro assays targeting pathways relevant to its structural analogs:
- Anticonvulsant activity : Use PTZ-induced seizure models in mice (see for protocols).
- Anticancer potential : MTT assays against cancer cell lines, comparing IC₅₀ values to reference compounds.
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
Dose-response curves and statistical validation (e.g., ANOVA) are critical. highlights similar workflows for triazoloquinoline derivatives .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields for this compound’s synthesis?
Implement Bayesian optimization or heuristic algorithms to explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) with minimal experiments. For example:
- Factor prioritization : Use a Plackett-Burman design to identify critical variables.
- Response surface modeling : Central Composite Design (CCD) to maximize yield.
demonstrates that Bayesian optimization outperforms traditional one-variable-at-a-time (OVAT) approaches, achieving >20% yield improvement in similar syntheses .
Q. How should researchers resolve contradictions in biological activity data across different assays?
Contradictions may arise from assay specificity (e.g., off-target effects) or solubility issues. Mitigation strategies include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies.
- Metabolic stability testing : Liver microsome assays to rule out rapid degradation (see for stability protocols).
notes that chloro and methoxy substituents can unpredictably affect solubility, necessitating iterative redesign .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or neurotransmitter receptors (e.g., GABAₐ).
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes.
- QSAR models : Train on datasets from and to correlate substituents with activity.
highlights AI-driven platforms (e.g., COMSOL Multiphysics integration) for simulating binding dynamics and optimizing lead compounds .
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Flow chemistry : Continuous-flow reactors (as in ) improve heat/mass transfer for exothermic steps like nitro-group introduction.
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC for real-time monitoring.
- Design Space Exploration : Define proven acceptable ranges (PARs) for critical parameters (e.g., pH, stirring rate) via risk assessment (ICH Q8 guidelines).
and emphasize reproducibility in polycationic dye-fixative syntheses using controlled copolymerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
